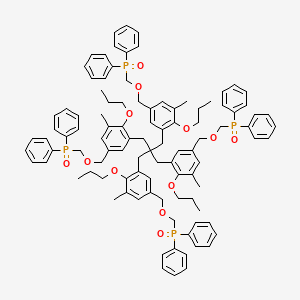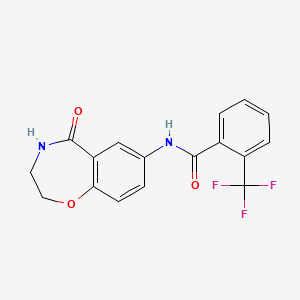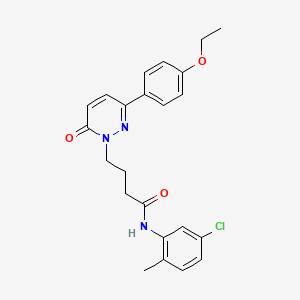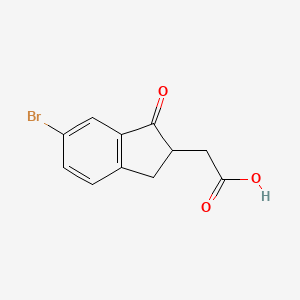
1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropane ring, a fluorophenyl group, and a thiophene moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
The synthesis of 1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the fluorophenyl and thiophene groups. Common synthetic routes may involve:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through reactions such as the Simmons-Smith reaction or other cyclopropanation methods.
Substitution Reactions: Introduction of the fluorophenyl group can be done through nucleophilic aromatic substitution reactions.
Coupling Reactions: The thiophene moiety can be introduced using coupling reactions such as the Suzuki or Stille coupling.
Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
化学反应分析
1-(4-Fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can undergo further functionalization through coupling reactions with other aromatic or heteroaromatic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and palladium catalysts for coupling reactions.
科学研究应用
1-(4-Fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and electronic materials.
作用机制
The mechanism of action of 1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the thiophene moiety can participate in π-π interactions with aromatic amino acids in protein active sites. The cyclopropane ring can provide rigidity to the molecule, influencing its overall conformation and binding properties.
相似化合物的比较
Similar compounds to 1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide include:
1-(4-Chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Fluorophenyl)-N-(2-(furan-3-yl)ethyl)cyclopropanecarboxamide: Similar structure but with a furan ring instead of thiophene.
1-(4-Fluorophenyl)-N-(2-(pyridin-3-yl)ethyl)cyclopropanecarboxamide: Similar structure but with a pyridine ring instead of thiophene.
The uniqueness of this compound lies in its combination of the fluorophenyl and thiophene groups, which can provide distinct electronic and steric properties compared to its analogs.
属性
IUPAC Name |
1-(4-fluorophenyl)-N-(2-thiophen-3-ylethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNOS/c17-14-3-1-13(2-4-14)16(7-8-16)15(19)18-9-5-12-6-10-20-11-12/h1-4,6,10-11H,5,7-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBGPHUAUZWWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methylacetamide](/img/structure/B2610920.png)
![4-{[1-(4-Chlorobenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2610921.png)
![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide](/img/structure/B2610922.png)







![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2610937.png)


![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2610943.png)
